Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
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Overview
Description
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating certain diseases and conditions, particularly those involving microbial infections .
Industry
Industrially, Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Similar in structure but lacks the trifluoromethyl and thiadiazolyl groups.
N-[Dichloro(methyl)silylmethyl]acetamides: Contains dichloro and methyl groups but differs in the presence of silyl groups[][12].
Uniqueness
The uniqueness of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- lies in its combination of dichloro, trifluoromethyl, and thiadiazolyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications .
Biological Activity
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C5H2Cl2F3N3OS
- Molar Mass : 280.06 g/mol
- IUPAC Name : Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
- CAS Registry Number : [Not specified in search results]
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of halogen substituents and a trifluoromethyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of thiadiazole derivatives. For instance, compounds similar to acetamide derivatives have shown significant antibacterial and antifungal activities. A study conducted on various substituted thiadiazoles demonstrated that these compounds exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Insecticidal Activity
Acetamide derivatives containing thiadiazole moieties have also been evaluated for their insecticidal properties. A specific study reported that compounds with structural similarities to acetamide exhibited high larvicidal activity against Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). The compound demonstrated a lethality rate of up to 100% at certain concentrations .
Table 1: Insecticidal Activity of Thiadiazole Derivatives
Compound | Target Insect | Lethality Rate (%) | Concentration (mg/L) |
---|---|---|---|
A | Plutella xylostella | 100 | 200 |
A | Mythimna separata | 60 | 200 |
Neuroprotective Effects
The neuroprotective potential of acetamide derivatives has been explored in several studies. One notable study indicated that certain acetamide compounds could protect neuronal cells from oxidative stress-induced damage. Specifically, compounds demonstrated the ability to inhibit carbonic anhydrase II (CA II), which is linked to neuroprotection .
Case Study: Neuroprotective Compound Evaluation
In a comparative evaluation of various acetamides for neuroprotective effects:
- Compound 5c was identified as having superior protective effects in PC12 cells compared to traditional neuroprotective agents like edaravone.
- The IC50 value for CA II inhibition was found to be 16.7 nM for compound 5c, indicating its potency as a selective inhibitor compared to acetazolamide .
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives can often be correlated with their structural features. The presence of specific functional groups such as trifluoromethyl and thiadiazole rings plays a crucial role in enhancing their biological efficacy.
Table 2: Structure-Activity Relationship Insights
Structural Feature | Biological Effect |
---|---|
Trifluoromethyl Group | Increased lipophilicity and potency |
Thiadiazole Ring | Enhanced antimicrobial activity |
Halogen Substituents | Improved binding affinity to targets |
Properties
Molecular Formula |
C6H4Cl2F3N3OS |
---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H4Cl2F3N3OS/c1-14(3(15)2(7)8)5-13-12-4(16-5)6(9,10)11/h2H,1H3 |
InChI Key |
YVNLFFJUUMUREF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NN=C(S1)C(F)(F)F)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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